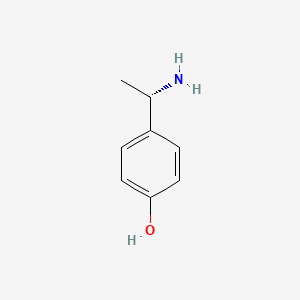

(S)-4-(1-Aminoethyl)phenol

Description

Significance of Chiral Amino Phenols in Organic Synthesis and Medicinal Chemistry

Chiral amino phenols are a class of organic compounds that possess both a hydroxyl (-OH) and an amino (-NH2) group attached to a phenol (B47542) structure, with at least one stereocenter, leading to non-superimposable mirror images called enantiomers. This chirality is of paramount importance in the pharmaceutical industry and organic synthesis. The biological systems in the human body are themselves chiral, and therefore, often interact differently with each enantiomer of a chiral drug. savemyexams.com One enantiomer may produce the desired therapeutic effect, while the other might be inactive or, in some cases, cause harmful side effects. savemyexams.com

The distinct spatial arrangement of atoms in chiral amino phenols allows them to serve as highly specific building blocks or catalysts in the synthesis of complex molecules. In medicinal chemistry, the precise three-dimensional structure of a drug molecule is critical for its interaction with biological targets like enzymes and receptors. nih.gov The use of chiral amino phenols enables the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and safety profiles. savemyexams.com For instance, the synthesis of enantiomerically pure 1,2-amino alcohols, a structure present in many natural products and pharmaceuticals, is a significant challenge in organic synthesis, particularly for those containing phenol or catechol subunits. acs.org

Overview of (S)-4-(1-Aminoethyl)phenol as a Chiral Building Block

This compound stands out as a versatile chiral building block in the synthesis of a variety of organic compounds. chemimpex.com Its structure is particularly valuable in the development of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com Researchers have utilized this compound as a key intermediate in the synthesis of various bioactive molecules and as a precursor for creating complex organic structures. chemimpex.com

The compound's utility extends to several areas of research and industry:

Pharmaceutical Development: It serves as a crucial intermediate in synthesizing pharmaceuticals. chemimpex.com

Biochemical Research: It is employed in studies concerning enzyme activity and protein interactions. chemimpex.com

Organic Synthesis: Its ability to participate in reactions like amination and coupling makes it a versatile tool for chemists. chemimpex.com

Material Science: There is exploration into its potential for creating advanced polymers with enhanced properties. chemimpex.com

Agricultural Chemistry: It can be used in the formulation of agrochemicals. chemimpex.com

The stereochemistry at the aminoethyl group is critical for its role in enantioselective syntheses.

Historical Context of Research on Phenolic Amines

The study of phenolic compounds has a long history, with their significance being recognized in various natural and synthetic contexts. acs.org Phenolic compounds are characterized by a hydroxyl group attached to a benzene (B151609) ring and are known for their antioxidant properties. ontosight.ai The investigation into phenolic amines, which also contain an amino group, has been driven by their biological activity. researchgate.net

Historically, research on amines like tyramine (B21549) and histamine (B1213489) in food products has been ongoing for decades, focusing on their formation and concentration. researchgate.net In the realm of synthetic chemistry, the development of methods for the direct coupling of phenols and amines to form anilines is an attractive area of research, offering a concise route to a diverse range of these compounds. acs.org More recently, enzyme-instructed methods, inspired by natural processes like melanogenesis, have been developed for the coating of phenolic amines. rsc.org This approach can utilize various phenolic amines, including catecholamines like tyrosine and dopamine, as precursors. rsc.org

Detailed Research Findings

Research has solidified the role of this compound as a key intermediate in various synthetic pathways. Its chemical properties make it a valuable precursor for a range of applications.

| Property | Description | Source |

| Chemical Formula | C₈H₁₁NO | ontosight.ai |

| Appearance | White to cream or gray crystals or powder | thermofisher.com |

| Purity | ≥96.0% (Chiral HPLC) | thermofisher.com |

| Key Structural Features | A phenol ring with an (S)-configured 1-aminoethyl group at the para position. | ontosight.ai |

The compound's reactivity is centered around its phenolic hydroxyl group and the primary amino group, allowing for a variety of chemical transformations. It is recognized as an important building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. chemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4 1 Aminoethyl Phenol and Its Enantiomers

Asymmetric Synthesis Approaches to Enantiomerically Pure (S)-4-(1-Aminoethyl)phenol

The generation of the single desired enantiomer, this compound, requires precise control of stereochemistry. This has been achieved through several sophisticated synthetic routes, including enzymatic catalysis, the use of chiral auxiliaries, chiral catalyst-mediated reductions, and asymmetric reductive amination protocols.

Enzymatic Biocatalysis for Stereoselective Production

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govmdpi.com Enzymes, particularly transaminases, have been extensively utilized for the production of chiral amines.

The asymmetric synthesis of chiral amines from prochiral ketones is a key application of ω-transaminases (ω-TAs). nih.govelsevierpure.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a new chiral center with high enantioselectivity. mdpi.com The synthesis of this compound starts from the prochiral ketone, 4'-hydroxyacetophenone.

The reaction is typically carried out using a whole-cell biocatalyst expressing a specific (S)-selective ω-transaminase. nih.gov An amine donor, such as L-alanine or isopropylamine, provides the amino group. A critical component of this reaction is the cofactor pyridoxal-5'-phosphate (PLP), which is essential for the catalytic activity of the transaminase. nih.gov The equilibrium of the reaction can be unfavorable, but this can be overcome by using a large excess of the amine donor or by removing the ketone byproduct. mdpi.comnih.gov Engineered transaminases have been developed to enhance activity and stability for the conversion of structurally similar substrates, achieving high yields and enantiomeric excess. google.com For instance, the enzymatic synthesis of the related compound (R)-2-(1-aminoethyl)-4-fluorophenol from the corresponding ketone has been demonstrated with conversions of around 50% and enantiomeric excess up to 100%. nih.gov

Table 1: Key Parameters in Transaminase-Mediated Synthesis

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Enzyme | (S)-selective ω-transaminase | Whole cells or purified enzyme |

| Substrate | 4'-Hydroxyacetophenone | Prochiral ketone |

| Amine Donor | L-Alanine, Isopropylamine | Used in excess to shift equilibrium |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for enzyme activity |

| Reaction pH | Neutral to slightly basic | Typically pH 7-9.5 nih.govchemicalbook.com |

| Temperature | Mild | Typically 35-40 °C nih.gov |

| Enantiomeric Excess (ee) | High | Often >99% researchgate.net |

To improve the operational stability and reusability of enzymes, immobilization is a widely adopted strategy. mdpi.com Immobilizing transaminases on solid supports offers several advantages, including easier separation of the biocatalyst from the reaction mixture, enhanced stability in various reaction conditions, and the potential for continuous flow processes. chemrxiv.orgchemrxiv.org

Table 2: Comparison of Free vs. Immobilized Transaminases

| Feature | Free Enzyme | Immobilized Enzyme |

|---|---|---|

| Catalyst Recovery | Difficult, often requires complex separation | Easy, simple filtration or separation |

| Reusability | Limited, typically single use | High, can be used for multiple cycles nih.gov |

| Stability | Lower operational and storage stability | Enhanced thermal and operational stability mdpi.com |

| Process Type | Primarily batch processes | Suitable for both batch and continuous flow nih.gov |

| Downstream Processing | More complex | Simplified, leading to higher purity |

Chiral Auxiliary-Based Synthetic Strategies

A classic approach in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method entails the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a derivative of 4-hydroxyphenylacetic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.org The resulting amide would then undergo diastereoselective alkylation at the α-position. The stereochemistry of the newly formed chiral center is controlled by the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the desired enantiomerically enriched product. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. researchgate.net

Chiral Catalyst-Mediated Reductions

The asymmetric reduction of imines is a direct and efficient method for the synthesis of chiral amines. rsc.org This strategy involves the formation of an imine from 4'-hydroxyacetophenone, followed by reduction with a hydride source in the presence of a chiral catalyst. The catalyst, which is used in substoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer over the other.

A variety of chiral catalysts, often based on transition metals like iridium, rhodium, or iron complexed with chiral ligands, have been developed for this purpose. nih.gov The success of this method hinges on the ability of the catalyst to effectively differentiate between the two prochiral faces of the imine intermediate. This approach is highly attractive due to its atom economy and the potential for high enantioselectivity. rsc.org

Reductive Amination Protocols

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org To achieve enantioselectivity, this process can be modified in several ways. One approach is to use a chiral amine source, which, after the reductive amination step, can be removed. Another, more direct, method is asymmetric reductive amination, which employs a chiral reducing agent or a chiral catalyst.

Biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs) has emerged as a powerful tool. researchgate.net These enzymes catalyze the direct reductive amination of ketones with ammonia, producing chiral amines with high enantioselectivity. researchgate.net This one-step process is highly efficient and operates under mild conditions, making it an environmentally benign option. The reaction requires a cofactor, typically NADH or NADPH, which must be regenerated in situ.

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Key Principle | Advantages |

|---|---|---|

| Transaminase Biocatalysis | Enzymatic conversion of a prochiral ketone. | High enantioselectivity, mild conditions, green process. |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group. | Well-established, predictable stereochemical outcomes. |

| Chiral Catalyst Reduction | Asymmetric reduction of an imine intermediate. | Catalytic, high atom economy. |

| Reductive Amination | Direct conversion of a ketone to an amine. | Can be performed biocatalytically with high selectivity. |

Resolution of Racemic Mixtures to Obtain this compound

The production of enantiomerically pure this compound from a racemic mixture is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. Resolution, the process of separating a racemate into its constituent enantiomers, is frequently employed. This is typically achieved by converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. The most common methods for resolving racemic 4-(1-aminoethyl)phenol (B140669) involve classical resolution via diastereomeric salt formation and modern chromatographic techniques.

Diastereomeric Salt Formation and Crystallization

Classical resolution by diastereomeric salt formation is a well-established and widely used technique for separating chiral amines. The process involves reacting the racemic base, (R,S)-4-(1-aminoethyl)phenol, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.

(R)-amine + (S)-acid → (R,S)-diastereomeric salt (S)-amine + (S)-acid → (S,S)-diastereomeric salt

Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved.

The selection of an appropriate resolving agent and solvent system is paramount for a successful resolution and is often determined empirically. For primary amines like 4-(1-aminoethyl)phenol, derivatives of tartaric acid are particularly effective resolving agents. google.comrsc.org

Key Steps in the Process:

Salt Formation: The racemic amine and a selected chiral acid are dissolved in a suitable solvent, often an alcohol or an aqueous alcohol mixture, to form the diastereomeric salts.

Crystallization: The solution is cooled or concentrated, inducing the less soluble diastereomeric salt to crystallize. The efficiency of this step can be influenced by temperature, cooling rate, and the presence of seed crystals.

Isolation: The crystallized salt is separated from the mother liquor by filtration.

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free, enantiomerically enriched amine, in this case, this compound. The resolving agent can often be recovered and reused.

Research on structurally similar compounds, such as 1-(2-hydroxyphenyl)ethylamines, has shown that resolving agents like dibenzoyl-L-tartaric acid are highly effective. rsc.org The choice of solvent, such as aqueous alcohols, can play a significant role by participating in the crystal lattice's hydrogen-bonding network, thereby enhancing the efficiency of the separation. rsc.org

| Chiral Resolving Agent | Typical Solvent(s) | Principle of Separation | Reference |

|---|---|---|---|

| L-(-)-Tartaric Acid | Methanol, Ethanol, Water | Forms diastereomeric salts with differing solubilities. | mdpi.com |

| O,O'-Dibenzoyl-L-tartaric acid | Aqueous Alcohols (e.g., aq. Methanol) | Forms diastereomeric salts; solvent can enhance separation by reinforcing the crystal's hydrogen-bonding network. | google.comrsc.org |

| (S)-Mandelic Acid | Alcohols | Forms diastereomeric salts with differing solubilities. | google.com |

| (1S)-(+)-10-Camphorsulfonic acid | Ethanol, Acetone | Forms diastereomeric salts with differing solubilities. | google.com |

Chiral Chromatography Techniques

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful and versatile method for the analytical and preparative separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture.

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers on the column, allowing for their separation. phenomenex.com

For the separation of 4-(1-aminoethyl)phenol, polysaccharide-based CSPs are among the most effective and widely used. These columns, typically derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer broad applicability for a range of chiral compounds. mdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the polymer's chiral grooves. scas.co.jpsigmaaldrich.com

Method Development Considerations:

Column Selection: Polysaccharide-derived columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or similar derivatives, are a common starting point for resolving amines. hplc.eu

Mobile Phase: The choice of mobile phase is critical and can be operated in different modes:

Normal Phase: Typically a mixture of a hydrocarbon (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol).

Polar Organic Mode: Uses polar organic solvents like acetonitrile (B52724) or methanol.

Reversed Phase: Utilizes aqueous buffers mixed with acetonitrile or methanol.

Additives: For basic analytes like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and prevent excessive retention on the column. mdpi.com

Chiral chromatography is highly valued for its high resolution and the ability to isolate both enantiomers in high purity. While analytical HPLC is used to determine enantiomeric excess (ee), preparative-scale chromatography can be employed to isolate larger quantities of the desired enantiomer. nih.gov

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Additive | Interaction Mechanism | Reference |

|---|---|---|---|---|

| Polysaccharide (Cellulose-based) | n-Hexane / Isopropanol | Diethylamine (DEA) | Hydrogen bonding, dipole-dipole, steric interactions. | mdpi.comchinacloudapi.cn |

| Polysaccharide (Amylose-based) | n-Hexane / Ethanol | DEA | Inclusion complexing, hydrogen bonding. | mdpi.com |

| Pirkle-type (e.g., DNB-phenylglycine) | n-Hexane / Isopropanol | Trifluoroacetic acid (TFA) for acidic analytes | π-π interactions, hydrogen bonding, dipole stacking. | scas.co.jp |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Methanol / Acetonitrile / Water with buffer | Ammonium (B1175870) Acetate / Formic Acid | Inclusion complexing, ionic interactions, hydrogen bonding. | sigmaaldrich.com |

Chemical Reactivity and Derivatization of S 4 1 Aminoethyl Phenol

Reactions at the Amino Group

The primary amino group in (S)-4-(1-Aminoethyl)phenol is a nucleophilic center, readily participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Oxidation Reactions Yielding Imines and Nitriles

The primary amine functionality of this compound can be oxidized to form imines and nitriles. The selective oxidation of primary amines is a key transformation in organic synthesis. researchgate.net Catalytic systems, often employing transition metals or reagents like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl oxyl), can achieve these conversions under specific conditions. researchgate.netnih.gov

The initial step in the oxidation of a primary amine typically involves dehydrogenation to form an imine. nih.gov For this compound, this would result in a transient imine intermediate. Further oxidation of this intermediate can lead to the corresponding nitrile. The choice of catalyst and reaction conditions, such as the presence of a specific base, can determine whether the reaction stops at the imine stage or proceeds to the nitrile. thieme-connect.comacs.org For instance, certain ruthenium-based catalysts have been shown to selectively produce imines, while modifications with a strong base can switch the selectivity to favor nitrile formation. acs.org Aerobic oxidation, using molecular oxygen as the oxidant, presents an environmentally benign approach to these transformations. elsevierpure.com

Table 1: Oxidation Reactions of the Amino Group

| Reactant | Reagent/Catalyst | Product Type |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., MnO₂) | Imine |

| This compound | Strong Oxidizing System (e.g., Ru-K-ZrO₂) | Nitrile |

Reduction Reactions Forming Secondary Amines

While the primary amino group itself is already in a reduced state, it can be converted into a secondary amine through a process known as reductive amination. wikipedia.orglibretexts.org This widely used method involves the reaction of the primary amine with an aldehyde or a ketone. frontiersin.org

The reaction proceeds in two main steps. First, the amino group of this compound attacks the carbonyl carbon of an aldehyde or ketone to form an unstable hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org In the second step, this imine is reduced in situ to the corresponding secondary amine. libretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone. wikipedia.org This one-pot procedure is a highly efficient method for creating new C-N bonds and synthesizing more complex secondary amines from this compound. frontiersin.org

Table 2: Reductive Amination for Secondary Amine Synthesis

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product Type |

|---|---|---|---|

| This compound | Aldehyde (R'-CHO) | Sodium Cyanoborohydride | Secondary Amine |

| This compound | Ketone (R'-CO-R'') | Sodium Triacetoxyborohydride | Secondary Amine |

Acylation and Alkylation Reactions for Amine Functionalization

The nucleophilicity of the amino group allows for straightforward acylation and alkylation reactions.

N-Acylation is a common method to form amides and is frequently used as a protecting group strategy in multi-step syntheses. researchgate.net this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides. tandfonline.comyoutube.com The reaction with an acyl chloride, such as acetyl chloride, is often rapid and may be performed in the presence of a weak base to neutralize the hydrochloric acid byproduct. ias.ac.inchemguide.co.uk Iodine has also been shown to catalyze the N-acylation of primary amines with acyl chlorides under mild, solvent-free conditions. researchgate.nettandfonline.com

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide. wikipedia.org The direct alkylation of primary amines can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting material, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.com However, selective mono-N-alkylation can be achieved under specific conditions, for instance by using cesium bases like cesium hydroxide (B78521), which promotes the formation of secondary amines. google.com The reaction of this compound with an alkyl halide like 1-bromobutane (B133212) in the presence of a suitable base would yield the corresponding N-alkylated secondary amine. google.comchemguide.co.uk

Table 3: N-Acylation and N-Alkylation of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Acylation | Acyl Chloride (e.g., Ethanoyl chloride) | N-Substituted Amide |

| N-Acylation | Acid Anhydride | N-Substituted Amide |

| N-Alkylation | Alkyl Halide (e.g., 1-Bromooftane) | Secondary Amine |

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring imparts acidic properties and allows for reactions typical of phenols.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be converted into an ether or an ester through various synthetic methods.

Etherification is commonly achieved via the Williamson ether synthesis. libretexts.orgfrancis-press.com This reaction involves the deprotonation of the phenol (B47542) by a base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. youtube.com This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl bromide) in a nucleophilic substitution reaction to form an aryl alkyl ether. youtube.comorganic-synthesis.com For this method to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. francis-press.com Solvent-free conditions using bases like potassium carbonate have also been developed for efficient etherification of phenols. researchgate.net

Esterification of phenols is generally not efficient when reacting directly with carboxylic acids. Instead, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides are used. libretexts.orgchemguide.co.uk The reaction of this compound with an acid anhydride, such as ethanoic anhydride, would yield a phenyl ester. chemguide.co.uk The reaction is typically slower than with acyl chlorides and may require warming. chemguide.co.uk The process can be accelerated by first converting the phenol to its more reactive phenoxide salt. libretexts.org

Table 4: Etherification and Esterification of the Phenolic Group

| Reaction Type | Reagent(s) | Product Type |

|---|

Reactivity with Bases and Reactive Metals

The phenolic hydroxyl group is weakly acidic due to the resonance stabilization of the resulting phenoxide anion. chemguide.co.uk This acidity is a key aspect of its reactivity.

Reactivity with Bases : Phenols are more acidic than alcohols and will react with strong bases like sodium hydroxide in a simple acid-base reaction to form a sodium phenoxide salt and water. brainkart.comblogspot.com This reaction is a common way to generate the phenoxide ion in situ for subsequent reactions like the Williamson ether synthesis. issr.edu.kh However, phenols are generally weaker acids than carboxylic acids and are not acidic enough to react with weak bases like sodium carbonate or sodium bicarbonate. chemguide.co.uklibretexts.org

Reactivity with Reactive Metals : Like other acidic compounds, phenols react with active metals such as sodium. When molten phenol is treated with sodium metal, the O-H bond cleaves, and hydrogen gas is evolved, resulting in the formation of sodium phenoxide. chemguide.co.uknagwa.comyoutube.com This reaction confirms the acidic nature of the phenolic proton. youtube.com

Table 5: Reactions of the Phenolic Group with Bases and Metals

| Reactant | Product(s) | Observation |

|---|---|---|

| Strong Base (e.g., Sodium Hydroxide) | Sodium Phenoxide + Water | Dissolution of phenol |

| Reactive Metal (e.g., Sodium) | Sodium Phenoxide + Hydrogen Gas | Fizzing (evolution of H₂) |

| Weak Base (e.g., Sodium Carbonate) | No significant reaction | No CO₂ evolution |

Electrophilic Aromatic Substitution on the Phenol Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. The phenol ring of this compound is particularly susceptible to such reactions due to the presence of the electron-donating hydroxyl group.

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution. Through its resonance effect, a lone pair of electrons on the oxygen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This heightened electron density makes these positions more nucleophilic and thus more reactive towards incoming electrophiles. Consequently, the hydroxyl group is a strong ortho, para-director.

The aminoethyl substituent, while containing an activating amino group, is generally considered to have a less pronounced directing effect compared to the hydroxyl group. The primary influence on the regioselectivity of electrophilic aromatic substitution on this compound is therefore expected to be dominated by the hydroxyl group. Incoming electrophiles will preferentially attack the positions ortho to the hydroxyl group (C2 and C6). The para position (C4) is already substituted.

| Substituent | Position on Ring | Directing Effect | Activating/Deactivating |

| Hydroxyl (-OH) | C1 | ortho, para | Activating |

| Aminoethyl [-CH(CH₃)NH₂] | C4 | ortho, para | Activating |

This table illustrates the expected directing effects of the substituents on the phenol ring.

Detailed halogenation studies specifically on this compound are not extensively documented in publicly available literature. However, the high reactivity of phenols towards halogens like bromine and chlorine is a well-established principle. Due to the strong activating nature of the hydroxyl group, halogenation of phenols is often rapid and can be difficult to control, sometimes proceeding to polyhalogenated products even without a Lewis acid catalyst. For this compound, it is anticipated that bromination or chlorination would readily occur at the positions ortho to the hydroxyl group.

The introduction of a nitro (-NO₂) group or a sulfonic acid (-SO₃H) group onto an aromatic ring is achieved through nitration and sulfonation, respectively. These reactions are fundamental electrophilic aromatic substitutions.

Direct nitration of phenols with concentrated nitric acid can lead to oxidation and the formation of tarry by-products due to the ring's high reactivity. Milder conditions, such as the use of dilute nitric acid, are often employed. For this compound, nitration is expected to yield products with the nitro group at the positions ortho to the hydroxyl group.

Sulfonation, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), is a reversible process. The sulfonic acid group is a bulky substituent, and its introduction is subject to steric hindrance. In the case of this compound, sulfonation would also be directed to the ortho positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | (S)-4-(1-Aminoethyl)-2-nitrophenol |

| Sulfonation | SO₃ / H₂SO₄ | (S)-5-(1-Aminoethyl)-2-hydroxybenzenesulfonic acid |

This table outlines the predicted outcomes for the nitration and sulfonation of this compound based on general principles of electrophilic aromatic substitution.

Condensation Reactions Forming Schiff Bases and Related Compounds

The primary amino group in the aminoethyl substituent of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond in the resulting Schiff base is a versatile method for creating new derivatives. A variety of catalysts can be employed to facilitate this condensation. The reaction is of significant interest as Schiff bases are important intermediates in organic synthesis and can form stable complexes with metals.

Exploration of Coupling Reactions for Complex Organic Synthesis

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific applications of this compound in common coupling reactions like Suzuki, Heck, or Stille are not widely reported, its structure lends itself to such transformations.

For instance, after conversion of the phenolic hydroxyl group into a triflate or a halide, the molecule could participate as a coupling partner in various palladium-catalyzed reactions. The Stille coupling, for example, is a versatile method for creating biaryl compounds and has seen continuous development to include a wider range of substrates under milder conditions. These synthetic strategies could enable the incorporation of the chiral aminoethylphenol moiety into more complex molecular architectures.

Cleavage Reactions Involving the C-C Bonds in Aminoethylphenols

The cleavage of carbon-carbon bonds is a challenging yet powerful transformation in organic synthesis. In the context of aminoethylphenols, the C-C bond between the aromatic ring and the aminoethyl side chain, or within the ethyl group itself, could potentially be cleaved under specific conditions.

Such reactions can be promoted by various means, including radical-based approaches or through the action of certain enzymes or metal complexes. For example, some iridium complexes have been shown to selectively cleave C-C bonds in aminoethyl groups under mild conditions. While specific studies on the C-C bond cleavage of this compound are scarce, the principles established for related structures suggest that such transformations could be explored for synthetic diversification.

Spectroscopic and Computational Characterization of S 4 1 Aminoethyl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic compounds. slideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ruc.dkcore.ac.uk

One-dimensional ¹H NMR and ¹³C NMR are fundamental techniques for determining the molecular structure of (S)-4-(1-Aminoethyl)phenol. researchgate.net The chemical shift, integration, and multiplicity of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton will appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons will appear as a doublet.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are expected for the two types of aromatic carbons (substituted and unsubstituted), the methine carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to OH) | ~6.7-6.9 (d) | ~115-116 |

| Aromatic CH (ortho to CH(NH₂)CH₃) | ~7.0-7.2 (d) | ~128-129 |

| Methine CH | ~4.0-4.2 (q) | ~50-55 |

| Methyl CH₃ | ~1.3-1.5 (d) | ~20-25 |

| Aromatic C-OH | - | ~155-157 |

| Aromatic C-CH(NH₂)CH₃ | - | ~135-138 |

| Amine NH₂ | Variable | - |

| Phenolic OH | Variable | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for confirming the stereochemistry of chiral molecules. core.ac.uklongdom.org These experiments detect through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. columbia.eduacdlabs.comlibretexts.orgnanalysis.com

For this compound, NOESY or ROESY experiments can reveal correlations between the protons of the chiral ethylamino group and the protons on the aromatic ring. The strength of the Nuclear Overhauser Effect (NOE) signal is inversely proportional to the sixth power of the distance between the protons. huji.ac.ilhuji.ac.il By analyzing the pattern of these cross-peaks, the preferred conformation of the side chain relative to the phenol (B47542) ring can be determined, which in turn helps to confirm the assigned stereochemistry. libretexts.org While NOESY is effective for small and large molecules, ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. d-nb.info However, in the presence of a chiral solvating agent (CSA), enantiomers can be differentiated. acs.org CSAs are chiral molecules that interact with the enantiomers of the analyte to form transient diastereomeric complexes, or solvates. nih.govresearchgate.netunipi.it These diastereomeric complexes have different chemical and physical properties, which can result in separate NMR signals for each enantiomer. d-nb.infoacs.org This technique is a rapid and non-destructive method for determining enantiomeric purity. nih.govrsc.org

The mechanism of chiral discrimination by CSAs in NMR spectroscopy relies on the formation of diastereomeric solvates with different stabilities and geometries. acs.orgresearchgate.net The discrimination arises from the differential interactions between the chiral centers of the CSA and each enantiomer of the analyte. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. semmelweis.hu

For this compound, a primary amine, a suitable CSA would possess functional groups capable of interacting with the amino and hydroxyl groups, as well as the aromatic ring. For example, chiral acids like derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) are often effective CSAs for amines. researchgate.net The formation of these diastereomeric complexes leads to a different average chemical environment for the nuclei of each enantiomer on the NMR timescale, resulting in chemical shift non-equivalence (ΔΔδ). nih.govacs.org The magnitude of this non-equivalence is a measure of the enantiodiscrimination.

The degree of chemical shift non-equivalence observed in NMR enantiodiscrimination depends on several factors, including the association constants (K) for the formation of the two diastereomeric solvates. nih.gov If the association constants for the R- and S-enantiomers with the CSA are different, this can contribute to the observed separation of signals. nih.gov The determination of these association constants can be achieved through NMR titration experiments.

Furthermore, detailed 2D NMR studies, such as ROESY, can be used to investigate the specific intermolecular interactions and the stereochemical features of the diastereomeric solvates in solution. nih.gov By identifying intermolecular NOEs between the CSA and the analyte, the geometry of the complex can be elucidated, providing insight into the specific points of interaction that are responsible for the chiral recognition. nih.gov

NMR for Enantiodiscrimination using Chiral Solvating Agents (CSAs)

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. msu.edu For this compound, MS is used to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns. ruc.dk

The electron ionization (EI) mass spectrum of an aromatic amine typically shows a prominent molecular ion peak (M⁺). miamioh.eduyoutube.com Due to the nitrogen rule, a molecule with an odd number of nitrogen atoms, like this compound (C₈H₁₁NO), will have an odd nominal molecular weight (137 g/mol ). whitman.eduwhitman.edu

The fragmentation of this compound is expected to follow characteristic pathways for aromatic amines and phenols. researchgate.netyoutube.com A common fragmentation for primary amines is the cleavage of the bond beta to the nitrogen atom, which is an α-cleavage relative to the aromatic ring in this case. whitman.eduwhitman.edu This would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another potential fragmentation is the loss of a hydrogen atom from the molecular ion. whitman.edu Fragmentation of the phenol moiety can also occur. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 122 | [C₇H₈NO]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 108 | [C₇H₈O]⁺• | Loss of ethylamine (B1201723) radical |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks can vary based on the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The vibrational spectrum is determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For a molecule like this compound, with 21 atoms, there are 57 expected fundamental vibrational modes. semanticscholar.org

Key Vibrational Modes:

O-H Vibrations: The phenolic hydroxyl group gives rise to a characteristic stretching vibration, typically observed in the range of 3200-3600 cm⁻¹. This band is often broad due to hydrogen bonding. The in-plane bending of the O-H group is expected in the region of 1330-1440 cm⁻¹, while the out-of-plane bend occurs at lower frequencies.

N-H Vibrations: The primary amine group (-NH₂) exhibits symmetric and asymmetric stretching vibrations, which are typically found between 3300 and 3500 cm⁻¹. The N-H bending (scissoring) mode is expected around 1590-1650 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations of the benzene ring are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce a set of bands in the 1450-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower wavenumbers.

C-N and C-O Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range, and the C-O stretching of the phenol group is typically observed between 1200 and 1300 cm⁻¹.

The table below presents a tentative assignment of the major vibrational modes for this compound, based on the analysis of related phenolic compounds. semanticscholar.orgamericanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Phenolic -OH |

| N-H Asymmetric Stretch | ~3400 | Amine -NH₂ |

| N-H Symmetric Stretch | ~3300 | Amine -NH₂ |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-3000 | Ethyl and Methyl Groups |

| N-H Bend (Scissoring) | 1590-1650 | Amine -NH₂ |

| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |

| C-O Stretch | 1200-1300 | Phenolic C-O |

| C-N Stretch | 1020-1250 | Amine C-N |

Ultraviolet-visible (UV-Vis) spectroscopy of phenolic compounds is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring. For phenol itself, two main absorption bands are observed around 210 nm and 270 nm. The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λ_max).

For this compound, the hydroxyl (-OH) and aminoethyl groups act as auxochromes, which are electron-donating groups that can shift the absorption to longer wavelengths. The UV absorption spectrum is expected to show a primary band (B-band) and a secondary band (C-band) characteristic of substituted benzenes.

Solvatochromic Effects:

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon is indicative of differing interactions between the solvent and the molecule's ground and excited electronic states.

Negative Solvatochromism: In phenolic compounds, a blue shift (hypsochromic shift) is often observed as the solvent polarity increases. This is because the excited state is typically less polar than the ground state. Polar solvents will preferentially stabilize the more polar ground state, thus increasing the energy gap for the electronic transition.

Hydrogen Bonding: Solvents capable of hydrogen bonding can have a significant impact on the UV-Vis spectrum. For this compound, hydrogen bonding can occur at both the phenolic hydroxyl group and the amino group. This interaction can lead to shifts in the absorption maxima.

While specific experimental data on the solvatochromic behavior of this compound is not available, studies on other substituted phenols show that a shift in λ_max can be correlated with solvent polarity parameters. ijaemr.com The magnitude of the solvatochromic shift can provide insights into the change in the dipole moment of the molecule upon electronic excitation.

| Solvent Type | Expected Effect on λ_max | Rationale |

| Non-polar (e.g., Hexane) | Longer wavelength | Minimal stabilization of the ground state. |

| Polar Aprotic (e.g., DMSO) | Intermediate wavelength | Stabilization of the ground state through dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol, Water) | Shorter wavelength (Blue Shift) | Strong stabilization of the ground state via hydrogen bonding. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound.

A search of publicly available crystallographic databases did not yield a reported crystal structure for this compound. Therefore, a detailed analysis of its solid-state structure, including its crystal system, space group, and specific intermolecular interactions, cannot be provided at this time.

However, based on the structures of similar phenolic compounds, it can be anticipated that the crystal packing of this compound would be significantly influenced by hydrogen bonding. The hydroxyl and amino groups are both excellent hydrogen bond donors and acceptors, and it is likely that they would form an extensive network of intermolecular hydrogen bonds in the solid state. These interactions would play a key role in the stability and physical properties of the crystalline material.

Computational Chemistry and Quantum Mechanical Studies

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for investigating the properties of this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and other electronic properties with a high degree of accuracy.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost.

A key application of DFT is the determination of the equilibrium geometry of a molecule. This is achieved by finding the minimum energy structure on the potential energy surface. For these calculations, a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or 6-31++G(d,p)) is commonly employed. researchgate.netwu.ac.th

Once the geometry is optimized, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, DFT calculations would provide:

Optimized Geometric Parameters: Predictions of bond lengths (e.g., C-C, C-O, C-N) and bond angles, which can be compared to expected values for similar molecules.

Theoretical Vibrational Spectrum: A complete set of calculated vibrational frequencies and their corresponding IR and Raman intensities. This theoretical spectrum is invaluable for assigning the bands in an experimental spectrum.

Potential Energy Distribution (PED): A PED analysis can be performed to determine the contribution of each internal coordinate (e.g., bond stretching, angle bending) to each normal mode of vibration, leading to a more definitive assignment of the vibrational bands. semanticscholar.org

The table below summarizes the typical computational approach and expected outputs from a DFT study of this compound, based on studies of its analog, tyramine (B21549). semanticscholar.orgresearchgate.netresearchgate.net

| Parameter | Computational Method | Expected Outcome |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional that provides a good balance of accuracy for many organic molecules. |

| Basis Set | 6-31++G(d,p) | A Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) for improved accuracy. |

| Geometry Optimization | Energy minimization | Provides the lowest energy conformation of the molecule and its geometric parameters (bond lengths, angles). |

| Frequency Calculation | Second derivative of energy | Yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. |

| Scaling Factor | ~0.96 | An empirical factor applied to the calculated frequencies to correct for systematic errors. |

These computational results, while theoretical, provide a robust framework for understanding the fundamental structural and vibrational properties of this compound.

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic structure of a molecule is fundamental to understanding its chemical reactivity and spectroscopic properties. Central to this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference between these two energies, the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to determine these parameters. For aromatic compounds similar to this compound, such as phenol and its derivatives, DFT calculations provide valuable insights into their electronic behavior. The HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of substituents like the hydroxyl (-OH) and aminoethyl (-CH(NH₂)CH₃) groups on the phenyl ring influences the energies of these orbitals.

The analysis of HOMO and LUMO energies helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO indicates the regions most likely to donate electrons in a reaction, while the LUMO distribution highlights the regions most likely to accept electrons. alrasheedcol.edu.iq

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Phenol | -6.01 | -0.95 | 5.06 | DFT/B3LYP/6-311G |

| 2-Aminophenol | -5.45 | -0.65 | 4.80 | DFT/B3LYP/6-311G |

| 2-Nitrophenol | -6.85 | -2.25 | 4.60 | DFT/B3LYP/6-311G |

Global Reactivity Descriptors (Ionization Potential, Chemical Hardness)

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative framework for understanding the stability and reactivity of molecules. researchgate.netresearchgate.net These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). rasayanjournal.co.in

Ionization Potential (I): This is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (I ≈ -EHOMO). alrasheedcol.edu.iqrasayanjournal.co.in A lower ionization potential indicates that the molecule is a better electron donor. alrasheedcol.edu.iq

Chemical Hardness (η): Chemical hardness measures the resistance of a molecule to changes in its electron distribution. nih.gov A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. mdpi.comrjpn.org Conversely, a "soft" molecule has a small energy gap and is more reactive. mdpi.com It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Other related descriptors include chemical potential (μ), electronegativity (χ), and the global electrophilicity index (ω), which collectively offer a comprehensive picture of a molecule's reactive tendencies. rasayanjournal.co.inekb.eg For instance, a high electrophilicity index suggests a molecule will act as a strong electrophile. rjpn.org These computational tools are invaluable for rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in

| Compound | Ionization Potential (I) (eV) | Chemical Hardness (η) (eV) | Computational Method |

|---|---|---|---|

| Phenol | 6.01 | 2.53 | DFT/B3LYP/6-311G |

| 2-Aminophenol | 5.45 | 2.40 | DFT/B3LYP/6-311G |

| 2-Nitrophenol | 6.85 | 2.30 | DFT/B3LYP/6-311G |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra. mdpi.com It is widely used due to its favorable balance of accuracy and computational cost, making it suitable for systems with dozens of atoms. ohio-state.edu The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. rsc.org These calculations allow for the simulation of UV-Vis spectra, providing information on absorption maxima (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

For a molecule like this compound, the electronic spectrum is dominated by π→π* transitions within the aromatic ring. TD-DFT calculations can predict how the hydroxyl and aminoethyl substituents affect these transitions. Such calculations are crucial for understanding the photophysical properties of the molecule and interpreting experimental spectroscopic data. mdpi.com While standard TD-DFT can be highly accurate for many organic molecules, its performance can be limited for larger systems or for describing certain types of excited states, such as charge-transfer states. ohio-state.eduarxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method provides detailed information about the conformational landscape of flexible molecules like this compound, which possesses several rotatable bonds in its aminoethyl side chain. By simulating the interactions between atoms within the molecule and with its environment (e.g., a solvent), MD can identify the most stable, low-energy conformations and the pathways for transitioning between them. mdpi.comelifesciences.org

The conformational flexibility is a key determinant of a molecule's biological activity and physical properties. mdpi.com For this compound, MD simulations can reveal the preferred orientations of the aminoethyl group relative to the phenol ring. Factors such as intramolecular hydrogen bonding between the phenolic -OH and the side-chain -NH₂ group, as well as interactions with solvent molecules, play a crucial role in stabilizing specific conformers. nih.gov Understanding this dynamic behavior is essential for correlating the molecule's structure with its function. nih.govfigshare.com

Investigation of Excited State Hydrogen Transfer (ESHT) and Proton Transfer (ESPT) Mechanisms

Phenol and its derivatives are classic models for studying photoinduced excited-state dynamics, including Excited State Hydrogen Transfer (ESHT) and Excited State Proton Transfer (ESPT). nih.govrsc.org Upon absorption of UV light, the phenol moiety becomes significantly more acidic in its first excited singlet state (S₁) compared to its ground state. This photoacidity can drive the transfer of the hydroxyl proton to a suitable acceptor.

The mechanism often involves the initial excitation to a ππ* state. The subsequent dynamics can lead to a non-adiabatic crossing to a dissociative πσ* state, which is repulsive along the O-H bond coordinate. researchgate.net This crossing facilitates the detachment of a hydrogen atom (ESHT) or a proton (ESPT), depending on the environment and the nature of the acceptor. nih.govresearchgate.netresearchgate.net Computational studies, particularly using TD-DFT to map the potential energy surfaces of the excited states, are instrumental in elucidating these reaction pathways. researchgate.net The presence of the amino group in this compound can influence the properties of the excited states and potentially modify the ESHT/ESPT pathways compared to unsubstituted phenol. researchgate.net These processes are fundamental to understanding the photochemistry and photostability of such aromatic molecules. nih.govrsc.org

Applications in Advanced Chemical and Biological Research

Role in Pharmaceutical Development and Medicinal Chemistry

(S)-4-(1-Aminoethyl)phenol plays a crucial role in pharmaceutical development and medicinal chemistry due to its versatile chemical nature. It serves as a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. chemimpex.com Its structure is amenable to various chemical modifications, such as amination and coupling reactions, which enhances its utility in creating a diverse range of compounds for drug discovery and development. chemimpex.com

As a chiral building block, this compound is instrumental in the design and synthesis of bioactive molecules and potential drug candidates. Its stereogenic center is a critical feature for creating compounds with specific biological activities, a key consideration in modern drug design. The presence of both a phenol (B47542) and an amino group allows for a wide array of chemical transformations, making it a versatile starting material for medicinal chemists. Researchers have utilized this compound to develop molecules with potential therapeutic effects in fields such as neuropharmacology. chemimpex.com

In the field of organic synthesis, this compound is recognized as a valuable precursor for the creation of more complex organic compounds. chemimpex.com Its utility as a foundational molecule allows synthetic chemists to build intricate molecular architectures. This is particularly important in the synthesis of natural products and their analogues, where the introduction of specific stereocenters is often a critical step. The ability of this compound to participate in a variety of chemical reactions makes it an important component in the synthetic routes to larger, more complex molecules. chemimpex.com

The development of selective inhibitors is a cornerstone of modern pharmacology, and this compound has been employed in the design of such molecules. chemimpex.com By incorporating this chiral amine into larger structures, researchers can create compounds that target specific enzymes or receptors with high affinity and selectivity. This is crucial for minimizing off-target effects and improving the therapeutic index of drug candidates. The unique structural features of this compound contribute to the development of inhibitors for a range of biological targets.

A significant area of research involving derivatives of this compound is the investigation of their potential as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression and are important targets for cancer therapy. The inhibition of HDACs has been shown to be a successful strategy in the development of novel anticancer agents.

Virtual screening and molecular docking are powerful computational tools used to identify and design potential drug candidates. In the context of HDAC inhibition, studies have been conducted on derivatives of 4-(2-aminoethyl)phenol to explore their interaction with the active site of HDAC enzymes. These computational analyses have identified compounds with favorable drug-like properties. Molecular docking studies have revealed that these derivatives can effectively interact with the active site pocket of HDAC3 through various non-covalent interactions, including:

π-stacking: Interaction between the aromatic rings of the inhibitor and aromatic residues in the enzyme's active site.

Zn²⁺ coordination: The active site of many HDACs contains a zinc ion which is crucial for their catalytic activity. The derivatives are designed to coordinate with this zinc ion.

Hydrogen bonding: Formation of hydrogen bonds with key amino acid residues in the active site.

Hydrophobic interactions: Interactions with hydrophobic residues that line the active site pocket.

These computational methods allow for the prioritization of compounds for synthesis and biological evaluation, streamlining the drug discovery process.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 4-(2-aminoethyl)phenol, SAR studies have been conducted to understand the key structural features required for potent HDAC inhibition.

Research has demonstrated that modifications to different parts of the 4-(2-aminoethyl)phenol scaffold can significantly impact HDAC inhibitory activity. For instance, a study on a series of 4-(2-aminoethyl)phenol derivatives revealed that certain compounds exhibited significant HDAC inhibitory activity. The following table summarizes the HDAC inhibitory activity of two notable compounds from this study.

| Compound | % HDAC Inhibitory Activity (Mean ± SD) |

| Compound 18 | 64.94 ± 1.17% |

| Compound 20 | 52.45 ± 1.45% |

These findings highlight the potential of the 4-(2-aminoethyl)phenol scaffold in the design of novel HDAC inhibitors and encourage further research into this class of compounds for the development of new anticancer therapies.

Research in Neuropharmacology and Neurological Disorder Targets

This compound is a valuable chiral amine derivative utilized in medicinal chemistry and neuropharmacology. chemimpex.com Its primary role in this field is as a key intermediate or building block in the synthesis of more complex pharmaceutical molecules designed to target neurological disorders. chemimpex.comchemimpex.com Researchers have employed this compound in the development of various bioactive molecules with potential therapeutic effects. chemimpex.com Its unique structure is particularly suitable for creating compounds aimed at enhancing drug efficacy in the treatment of neurological conditions. chemimpex.com For instance, it serves as a precursor in the synthesis of therapeutic agents such as selective serotonin reuptake inhibitors (SSRIs), which are critical in managing mood disorders. chemimpex.com The compound's utility lies in its foundational structure, which allows for the systematic design and synthesis of new drugs for investigation in neuropharmacological studies.

Biochemical Research Applications

In biochemical research, this compound is utilized in studies focusing on enzyme activity and protein interactions, which provides valuable insights into biological processes and potential new therapeutic targets. chemimpex.com As a phenolic compound, its interactions with proteins are governed by both its phenol group and its aminoethyl side chain. The phenol group can form hydrogen bonds with biomolecules, while the aminoethyl group is capable of participating in ionic interactions.

The interaction between phenolic compounds and proteins can be complex, involving non-covalent forces such as hydrogen bonding and hydrophobic interactions, which are considered the primary drivers of these associations. frontiersin.org These interactions can lead to conformational changes in the protein's structure. researchgate.netmedicalresearchjournal.org Such structural alterations can, in turn, modify the protein's function and biological activity, a key area of investigation in biochemical studies. medicalresearchjournal.org The study of these interactions helps to elucidate the mechanisms by which phenolic compounds may exert biological effects.

| Interaction Type | Responsible Molecular Group | Potential Effect on Proteins |

| Hydrogen Bonding | Phenol Group | Alteration of secondary and tertiary structure |

| Ionic Interactions | Aminoethyl Group | Modulation of protein charge and conformation |

| Hydrophobic Interactions | Aromatic Ring | Formation of protein-ligand complexes |

The molecular structure of this compound makes it a valuable candidate for investigation as a ligand that can bind to specific enzymes and receptors. Researchers have utilized this compound in the design of selective inhibitors, which are molecules that bind to enzymes and decrease their activity. chemimpex.com The ability of phenolic compounds to interact with and modulate the activity of enzymes is a subject of significant research. cabidigitallibrary.org The binding of a ligand like this compound to a protein's active site can inhibit the enzyme's function, a mechanism that is foundational to the development of many therapeutic agents. frontiersin.org The specific interactions, such as hydrogen bonds and hydrophobic forces, dictate the affinity and specificity of the compound for its target protein or receptor. frontiersin.orgresearchgate.net

Phenolic compounds as a class are known to modulate various biochemical pathways, and this compound serves as a research tool in this context. researchgate.net These compounds can interact with molecular targets that regulate pathways related to cellular processes. researchgate.net The introduction of a phenolic compound can influence signaling cascades and metabolic pathways. For example, certain food-derived components are known to modulate the activity of detoxification pathways, including those involving cytochrome P450 enzymes. nih.gov The ability of phenols to interact with and potentially inhibit or activate enzymes means they can have a cascading effect on the biochemical pathways in which these enzymes participate. cabidigitallibrary.org Research in this area explores how compounds like this compound can influence cellular functions by altering the flow of specific biological pathways, providing insights into disease mechanisms and therapeutic intervention points.

Contributions to Material Science

This compound is explored in material science for its potential use in creating advanced materials and polymers. chemimpex.com It is considered a building block in polymer science and can be incorporated into polymer matrices to enhance their properties. chemimpex.combldpharm.com Specifically, its structure is relevant to the synthesis of phenolic resins, a class of polymers known for their high thermal stability and excellent char-forming characteristics upon exposure to oxidative environments. chemimpex.comcore.ac.uk

The addition of phenolic compounds into polymer structures can improve performance characteristics. For example, research into bio-oil phenol formaldehyde (BPF) resins, which utilize phenolic fractions from biomass, has shown that the incorporation of these structures can modify fire resistance and brittleness. researchgate.netmdpi.com The inherent properties of the phenol group contribute to the thermal and mechanical integrity of the resulting materials. chemimpex.com

| Polymer Type | Potential Contribution of Phenolic Monomer | Enhanced Properties |

| Phenolic Resins | Cross-linking and aromatic structure | High thermal stability, Fire resistance, Mechanical strength chemimpex.comresearchgate.net |

| Modified Polymer Matrices | Incorporation as an additive or co-monomer | Enhanced thermal and mechanical properties chemimpex.comchemimpex.com |

Applications in Agricultural Chemistry

This compound serves as a versatile chiral building block in the synthesis and formulation of modern agrochemicals. chemimpex.com Its specific stereochemical structure is of significant interest in the development of chiral pesticides, which can offer greater specificity and reduced environmental impact. The enantiomers of a chiral pesticide can exhibit widely different efficacy, toxicity to non-target organisms, and metabolic rates. As a chiral intermediate, this compound is utilized in the synthesis of more complex and potent active ingredients. chemimpex.com Its application contributes to the development of more effective and environmentally considerate pesticides. nih.gov The chemical's structure, featuring both a phenol group and a chiral aminoethyl side chain, allows it to be a precursor in various chemical reactions, enhancing its utility in the production of specialty agrochemicals. chemimpex.com

Diagnostic Research Potential

The unique chemical structure of this compound makes it a compound of interest for investigation in the field of diagnostic research, particularly in the development of assays for biomolecule detection. chemimpex.com Researchers are exploring its potential as a component in electrochemical biosensors. Phenolic compounds, in general, can be detected and quantified using electrochemical methods, and this compound's structure is suitable for such applications. nih.gov These biosensors often rely on biorecognition elements like enzymes to specifically interact with a target analyte, which is then converted into a measurable electrical signal. The development of such sensors is crucial for on-site monitoring in various fields, from clinical diagnostics to environmental analysis. While specific, large-scale applications are still under investigation, the compound's properties mark it as a candidate for creating novel analytical tools for the sensitive detection of biological molecules.

Antioxidant and Antimicrobial Activity Studies

The potential antioxidant and antimicrobial properties of this compound are an area of scientific interest, largely inferred from structure-activity relationship studies of related phenolic and aminophenol compounds. The presence of the phenol group is key to its likely antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals, a mechanism central to how phenolic compounds combat oxidative stress. nih.gov Studies on the parent compound, 4-aminophenol, have shown it possesses potent reactivity with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, a common measure of antioxidant capacity. nih.govresearchgate.net

Similarly, its molecular structure suggests potential for antimicrobial effects. Phenolic compounds are known to exert antimicrobial action through various mechanisms, including disrupting bacterial cell membranes and inhibiting microbial enzymes. nih.govmdpi.com Research on derivatives of aminophenols and related Schiff bases has demonstrated activity against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net While direct and extensive testing on this compound is not widely published, the established activities of its structural class provide a strong basis for its investigation as an antioxidant and antimicrobial agent.

The table below summarizes the types of bioactivity studies conducted on structurally related phenolic amines and their general findings.

| Bioactivity Assay Type | Target | General Findings for Phenolic Amines |

| DPPH Radical Scavenging | Free Radicals | Compounds with phenol groups act as hydrogen donors, showing radical scavenging potential. nih.govresearchgate.net |

| Minimum Inhibitory Concentration (MIC) | E. coli | Derivatives have shown inhibitory effects on Gram-negative bacteria. researchgate.net |

| Minimum Inhibitory Concentration (MIC) | S. aureus | Phenolic structures can inhibit the growth of Gram-positive bacteria. nih.gov |

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure (S)-4-(1-Aminoethyl)phenol is critical for its application in pharmaceuticals, where stereochemistry often dictates efficacy and safety. Future research will likely focus on developing more efficient and sustainable synthetic methods to replace traditional, often lower-yield, multi-step processes.

Key areas for development include:

Asymmetric Catalysis: The use of chiral catalysts to directly synthesize the (S)-enantiomer from prochiral starting materials, such as 4-hydroxyacetophenone, represents a highly efficient approach. This would circumvent the need for chiral resolution of a racemic mixture, thereby improving atom economy and reducing waste.

Biocatalysis: Enzymatic reactions offer high enantioselectivity under mild conditions. The application of enzymes like ω-transaminases for the asymmetric amination of ketones is a promising green alternative. chemicalbook.com Research into novel, robust enzymes with improved substrate scope and stability will be crucial. For instance, a reported enzymatic resolution of racemic 1-(p-hydroxyphenyl)ethylamine using (S)-ω-transaminase highlights the potential of this strategy. chemicalbook.com

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability. Integrating catalytic or biocatalytic steps into a flow system could streamline the production of this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, high atom economy, reduced separation steps. | Development of novel chiral ligands and metal catalysts. |

| Biocatalysis (e.g., Transaminases) | Excellent stereoselectivity, mild reaction conditions, environmentally benign. chemicalbook.com | Enzyme discovery and engineering for improved stability and substrate scope. chemicalbook.com |

| Flow Chemistry | Improved safety, scalability, process control, and potential for automation. | Reactor design and optimization for multi-step continuous synthesis. |

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The functional groups of this compound—the primary amine, the phenolic hydroxyl, and the aromatic ring—provide multiple handles for chemical modification. Future research will explore novel derivatization strategies to synthesize libraries of new compounds with enhanced biological activity and tailored properties.

Classical derivatization strategies for phenols, such as acylation and alkylation of the hydroxyl group, can be employed to create prodrugs or modify pharmacokinetic properties. nih.gov Advanced strategies with higher selectivity and efficiency are a key focus for future work. nih.gov

Potential derivatization approaches include: